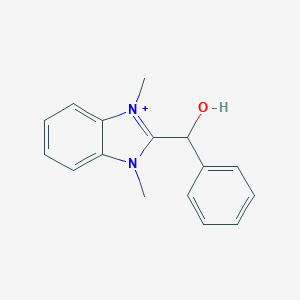
(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol is a compound known for its antiviral properties. It has been extensively studied for its ability to selectively inhibit viral replication, particularly in the case of poliovirus . This compound is part of the benzimidazole family, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of (1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol involves several steps. One common method includes the reaction of benzimidazole with benzaldehyde in the presence of a catalyst. The reaction conditions are typically mild, and the yield is high . Industrial production methods often involve optimizing these conditions to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been studied for its antiviral properties, particularly against poliovirus Industrially, it is used in the production of various pharmaceuticals and chemical intermediates .
Mécanisme D'action
The mechanism of action of (1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol involves the selective inhibition of viral replication. It targets specific viral proteins and pathways, thereby preventing the virus from multiplying. This selective inhibition is crucial for its antiviral activity, as it allows the compound to inhibit the virus without causing significant toxicity to the host cells .
Comparaison Avec Des Composés Similaires
(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol is unique in its selective inhibition of viral replication. Similar compounds include other benzimidazole derivatives such as 2-(alpha-Hydroxybenzyl)-benzimidazole and its 5-chloroderivative . These compounds share similar antiviral properties but differ in their specific activities and mechanisms of action.
Propriétés
Formule moléculaire |
C16H17N2O+ |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
(1,3-dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol |
InChI |
InChI=1S/C16H17N2O/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12/h3-11,15,19H,1-2H3/q+1 |
Clé InChI |
WCWRUPQSDLDCDI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C |
SMILES canonique |
CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252550.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252570.png)
![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)
![4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B252576.png)
![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)
![N-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}-2-pyridinecarboxamide](/img/structure/B252581.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B252586.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)
![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
